An In-depth Technical Guide to 4-Bromo-2-iodo-1-(trifluoromethyl)benzene (CAS 1256945-00-2)
An In-depth Technical Guide to 4-Bromo-2-iodo-1-(trifluoromethyl)benzene (CAS 1256945-00-2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-2-iodo-1-(trifluoromethyl)benzene is a halogenated aromatic compound featuring bromine, iodine, and a trifluoromethyl group attached to a benzene ring. This trifunctionalized benzene derivative serves as a versatile building block in organic synthesis, particularly in the construction of complex molecules for pharmaceutical and materials science applications. The presence of three distinct functional groups—an iodine atom, a bromine atom, and a trifluoromethyl group—imparts unique reactivity and properties to the molecule, making it a valuable intermediate for researchers and drug development professionals.
The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds allows for selective and sequential functionalization through various cross-coupling reactions. The trifluoromethyl group, a common motif in medicinal chemistry, can enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of 4-Bromo-2-iodo-1-(trifluoromethyl)benzene.
Physicochemical Properties
A summary of the key physicochemical properties of 4-Bromo-2-iodo-1-(trifluoromethyl)benzene is presented in the table below. It is important to note that some of these values are predicted due to the limited availability of experimentally determined data for this specific compound.
| Property | Value | Source |
| CAS Number | 1256945-00-2 | N/A |
| Molecular Formula | C₇H₃BrF₃I | N/A |
| Molecular Weight | 350.90 g/mol | N/A |
| Appearance | Light yellow liquid | [1] |
| Boiling Point | 264.1 ± 40.0 °C (Predicted) | N/A |
| Density | 2.176 ± 0.06 g/cm³ (Predicted) | N/A |
| XLogP3 | 4.1 | N/A |
Synthesis
Representative Experimental Protocol: Iodination of 4-Bromobenzotrifluoride
Disclaimer: This protocol is for the synthesis of an isomer and should be adapted and optimized for the synthesis of 4-Bromo-2-iodo-1-(trifluoromethyl)benzene.
Materials:
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4-Bromobenzotrifluoride
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Triflic acid
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N-Iodosuccinimide (NIS)
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Ice
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Diethyl ether
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Saturated sodium carbonate solution
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Water
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Brine
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Magnesium sulfate
Procedure:
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In a suitable reaction vessel, dissolve 4-bromobenzotrifluoride (1.0 equivalent) in triflic acid at room temperature.[1]
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Portionwise, add N-iodosuccinimide (1.05 equivalents) to the solution over a period of 5 minutes.[1]
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Stir the resulting dark mixture for an additional 15 hours at room temperature.[1]
-
Carefully pour the reaction mixture onto ice.[1]
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Once the ice has melted, extract the aqueous phase with diethyl ether (3 x volume of the aqueous phase).[1]
-
Combine the organic phases and wash sequentially with saturated sodium carbonate solution, water, and brine.[1]
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Dry the organic layer over magnesium sulfate, filter, and concentrate the solvent under reduced pressure.[1]
-
Purify the crude product by vacuum distillation to yield the desired bromo-iodobenzotrifluoride.[1]
Reactivity and Applications in Organic Synthesis
The primary utility of 4-Bromo-2-iodo-1-(trifluoromethyl)benzene lies in its capacity to undergo selective cross-coupling reactions. The C-I bond is more reactive than the C-Br bond in palladium-catalyzed reactions, allowing for sequential functionalization. This differential reactivity is a powerful tool for the construction of highly substituted aromatic compounds.
Selective Cross-Coupling Reactions
The general workflow for the selective functionalization of 4-Bromo-2-iodo-1-(trifluoromethyl)benzene is depicted below. The initial, more reactive site (iodine) can be coupled with a desired moiety (R¹), followed by a second coupling at the less reactive site (bromine) with a different group (R²).
Caption: Selective cross-coupling workflow.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organoboron compound and an organic halide.
General Experimental Protocol:
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To a flame-dried flask, add 4-Bromo-2-iodo-1-(trifluoromethyl)benzene (1.0 equiv.), an arylboronic acid (1.2 equiv.), and a base such as potassium carbonate (2.0 equiv.).[2]
-
Evacuate and backfill the flask with an inert gas (e.g., Argon).
-
Add a degassed solvent system, such as a mixture of 1,4-dioxane and water.[2]
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Add a palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 3 mol%).[2]
-
Heat the reaction mixture to 80-100 °C and stir for 8-16 hours.[2]
-
Upon completion, cool the reaction, add water, and extract with an organic solvent like ethyl acetate.[2]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.[2]
-
Purify the product by flash column chromatography.[2]
Caption: Suzuki-Miyaura coupling reaction scheme.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.
General Experimental Protocol:
-
In a suitable solvent such as THF, dissolve the aryl halide (1.0 equiv.).[3]
-
Sequentially add a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.05 equiv.), a copper(I) co-catalyst (e.g., CuI, 0.025 equiv.), a base (e.g., diisopropylamine, 7.0 equiv.), and the terminal alkyne (1.1 equiv.).[3]
-
Stir the reaction at room temperature for a few hours.[3]
-
Dilute the reaction mixture with an ether and filter through Celite.[3]
-
Wash the filtrate with saturated aqueous ammonium chloride, saturated aqueous sodium bicarbonate, and brine.[3]
-
Dry the organic layer over anhydrous sodium sulfate and concentrate.[3]
-
Purify the product by flash column chromatography.[3]
Caption: Sonogashira coupling reaction scheme.
Stille Coupling
The Stille coupling involves the reaction of an organotin compound with an organic halide.
General Experimental Protocol:
-
To a flame-dried flask, add the organic halide (1.0 equiv.) and a solvent like DMF.[4]
-
Sequentially add a copper(I) salt (e.g., CuI, 0.1 equiv.), a palladium catalyst (e.g., Pd(dppf)Cl₂·DCM, 0.1 equiv.), and lithium chloride (5.3 equiv.).[4]
-
Purge the flask with an inert gas before adding the organotin reagent (1.15 equiv.).[4]
-
Heat the solution to around 40 °C for an extended period (e.g., 2.5 days).[4]
-
Work up the reaction by transferring the solution to a separatory funnel containing an ammonia-water mixture and extracting with a nonpolar solvent like hexane.[4]
-
Wash the combined organic layers, dry over sodium sulfate, and concentrate.[4]
-
Purify the product by flash chromatography.[4]
Caption: Stille coupling reaction scheme.
Role in Drug Discovery and Medicinal Chemistry
The trifluoromethyl (-CF₃) group is a prominent feature in many modern pharmaceuticals. Its incorporation into a molecule can significantly enhance its drug-like properties. The strong electron-withdrawing nature of the -CF₃ group can influence the acidity or basicity of nearby functional groups, which can in turn affect the molecule's binding to its biological target.
Key advantages of the trifluoromethyl group in drug design include:
-
Enhanced Metabolic Stability: The C-F bond is very strong, making the -CF₃ group resistant to metabolic degradation by cytochrome P450 enzymes. This can lead to a longer half-life of the drug in the body.
-
Increased Lipophilicity: The -CF₃ group is highly lipophilic, which can improve a drug's ability to cross cell membranes and the blood-brain barrier.
-
Improved Binding Affinity: The -CF₃ group can participate in various non-covalent interactions with protein targets, such as dipole-dipole and ion-dipole interactions, thereby increasing the binding affinity of the drug.
Given these beneficial properties, 4-Bromo-2-iodo-1-(trifluoromethyl)benzene is a valuable starting material for the synthesis of novel drug candidates.
Safety and Handling
Conclusion
4-Bromo-2-iodo-1-(trifluoromethyl)benzene is a strategically important building block in organic synthesis. Its unique arrangement of iodo, bromo, and trifluoromethyl substituents on a benzene ring provides a platform for the efficient and selective synthesis of complex organic molecules. The differential reactivity of the C-I and C-Br bonds in cross-coupling reactions allows for a programmed, stepwise introduction of various functional groups. The presence of the trifluoromethyl group makes this compound particularly attractive for applications in medicinal chemistry, where this moiety is known to impart favorable pharmacokinetic and pharmacodynamic properties to drug candidates. This technical guide provides a foundation for researchers and scientists to understand and utilize the synthetic potential of this versatile compound in their research and development endeavors.
